Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane
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Overview
Description
Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane, also known as 3,5,7-triphenylnonamethylpentasiloxane, is a complex organosilicon compound. It is characterized by its unique structure, which includes multiple phenyl and trimethylsilyl groups attached to a siloxane backbone. This compound is known for its stability and resistance to hydrolysis under neutral conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane typically involves the reaction of phenyltrichlorosilane with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilanes. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanols and siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance lubricants and sealants.
Mechanism of Action
The mechanism of action of trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane involves its interaction with various molecular targets. The compound’s siloxane backbone provides flexibility, allowing it to interact with different substrates. The phenyl groups enhance its hydrophobicity, making it suitable for applications in non-aqueous environments. The trimethylsilyl groups contribute to its stability and resistance to hydrolysis .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyloctamethyltetrasiloxane: Similar structure but with fewer phenyl and siloxane units.
1,1,1,3,5,7,9,9,9-Nonamethyl-3,5,7-triphenylpentasiloxane: Shares the same siloxane backbone but differs in the arrangement of phenyl and trimethylsilyl groups.
Uniqueness
Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane stands out due to its high degree of substitution with phenyl and trimethylsilyl groups, which impart unique properties such as enhanced stability, hydrophobicity, and resistance to hydrolysis .
Properties
CAS No. |
13271-58-4 |
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Molecular Formula |
C34H50O5Si6 |
Molecular Weight |
707.3 g/mol |
IUPAC Name |
trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane |
InChI |
InChI=1S/C34H50O5Si6/c1-40(2,3)35-42(7,31-23-15-11-16-24-31)37-44(9,33-27-19-13-20-28-33)39-45(10,34-29-21-14-22-30-34)38-43(8,36-41(4,5)6)32-25-17-12-18-26-32/h11-30H,1-10H3 |
InChI Key |
JSRDTCFCLNVXOS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)O[Si](C)(C)C |
Origin of Product |
United States |
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